molecular formula C20H18ClN3O4S B2408213 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide CAS No. 958703-75-8

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide

Cat. No. B2408213
CAS RN: 958703-75-8
M. Wt: 431.89
InChI Key: ULZYDYBFGBHKJU-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

A series of substituted pyrazole derivatives, including compounds structurally related to the specified chemical, have been synthesized and their pharmacological properties studied. These compounds exhibit significant anti-inflammatory activities with low toxicity, indicating their potential for medical applications in treating inflammation-related conditions (Abdulla et al., 2014).

Antibacterial and Antimicrobial Properties

Research into pyrazole derivatives has shown that certain compounds demonstrate promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential use of these compounds in developing new antibacterial agents (Palkar et al., 2017).

Fluorescent Chemosensor Applications

Novel pyrazoline derivatives have been developed that serve as fluorescent chemosensors for metal ions, particularly Fe3+ ions. These compounds offer potential applications in detecting and monitoring metal ions in various environmental and biological contexts (Khan, 2020).

Anticancer Activity

Pyrazoline derivatives, which are structurally similar to the specified compound, have shown potential as anticancer agents. For example, specific derivatives have exhibited significant cytotoxic effects against human pancreatic adenocarcinoma and glioblastoma cell lines, highlighting their potential in cancer therapy (Karabacak et al., 2015).

Luminescent Supramolecular Liquid Crystals

The 4-aryl-1H-pyrazole unit, a component of compounds structurally related to the specified chemical, has been used to create supramolecular liquid crystals. These materials exhibit luminescent properties and have potential applications in materials science, particularly in the development of novel luminescent materials (Moyano et al., 2013).

Mechanism of Action

Target of Action

Similar compounds such as pyraclostrobin, a synthetic fungicide, are known to target a wide range of plant pathogens

Mode of Action

Similar compounds like pyraclostrobin function by inhibiting the mitochondrial respiration of fungi . This suggests that the compound might interact with its targets by disrupting their energy production processes.

Biochemical Pathways

Compounds with similar structures, such as pyraclostrobin, inhibit cellular respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1, both of which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi . This leads to a reduction in the availability of energy-rich ATP, affecting various essential processes in the fungal cell .

Pharmacokinetics

They are also likely to bioaccumulate in aquatic organisms . These properties could impact the bioavailability of the compound.

Result of Action

Similar compounds like pyraclostrobin are known to cause some degree of reproductive and developmental failure in mammals . They also have the potential to cause environmental contamination due to their likelihood of bioaccumulation in aquatic organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. , suggesting that it could persist in the environment for extended periods. Furthermore, it is likely to bioaccumulate in aquatic organisms , indicating that its presence in the environment could have long-term ecological impacts.

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-17-8-4-7-14(18(17)28-2)20(25)22-19-15-10-29(26)11-16(15)23-24(19)13-6-3-5-12(21)9-13/h3-9H,10-11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZYDYBFGBHKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.